Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide (CAS: 18417-40-8), commonly referred to as diethyl furoxan-3,4-dicarboxylate (DFD), is a highly stable, liquid heterocyclic building block utilized extensively in the synthesis of nitric oxide (NO) donors and energetic materials. Unlike highly functionalized energetic furoxans that suffer from extreme mechanical sensitivity and poor thermal stability, this diethyl ester derivative offers a highly practical combination of processability, excellent solubility in standard organic solvents like THF, and a broad thermal safety margin [1]. Procurement of this specific intermediate allows manufacturers to bypass hazardous, low-yield destructive nitration protocols, providing a safe, distillable scaffold that can be quantitatively converted into complex amides, azides, and bifuroxans at the multikilogram scale[2].
Substituting Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide with earlier-stage precursors like ethyl acetoacetate forces facilities to perform destructive nitrations, which are highly exothermic, difficult to control, and typically result in poor yields [1]. Conversely, attempting to procure downstream, highly functionalized energetic furoxans (such as dinitro- or azidofuroxans) directly introduces severe handling hazards, as many of these derivatives exhibit extreme mechanical impact sensitivities (often < 5 J) and decompose below 150 °C [2]. DFD bridges this gap by remaining completely insensitive to 40 J of mechanical impact while maintaining thermal stability up to 200 °C, ensuring that bulk transport, reactor loading, and vacuum distillation can be executed safely before the final, sensitive energetic or pharmaceutical moieties are synthesized[1].
The procurement of DFD eliminates the need for hazardous in-house destructive nitration. When synthesized via the dimerization of ethyl 2-chloro-2-(hydroxyimino)acetate using a silver carbonate generator, DFD achieves an 80–90% yield and has been successfully scaled to multikilogram batches [1]. In contrast, traditional destructive nitration of ethyl acetoacetate is highly exothermic and suffers from low, inconsistent yields, making it economically unviable for large-scale production [2].
| Evidence Dimension | Synthesis Yield and Scalability |
| Target Compound Data | DFD (80–90% reliable yield via Ag2CO3 method, multikilogram scalable) |
| Comparator Or Baseline | Ethyl acetoacetate nitration (Low yield, exothermic, limited to lab-scale) |
| Quantified Difference | 80–90% reliable yield vs. low/inconsistent yield with severe exotherm risks |
| Conditions | Room temperature THF reaction (3-4 h) vs. destructive nitration conditions |
Allows chemical manufacturers to procure a high-purity furoxan core without investing in specialized infrastructure for hazardous nitration reactions.
DFD exhibits a robust thermal profile, remaining stable below 200 °C and only undergoing exothermic decomposition at 265 °C [1]. This wide thermal window permits rigorous purification via vacuum distillation at 120–130 °C (0.07–0.2 Torr) without discernible decomposition[1]. Standard highly functionalized energetic furoxans often lack this stability, decomposing at much lower temperatures and precluding thermal purification methods [2].
| Evidence Dimension | Thermal Decomposition Threshold |
| Target Compound Data | DFD (Stable < 200 °C, exothermic decomposition at 265 °C) |
| Comparator Or Baseline | Functionalized energetic furoxans (Decomposition often < 150 °C) |
| Quantified Difference | > 50 °C higher thermal stability margin during processing |
| Conditions | Differential Scanning Calorimetry (DSC) and vacuum distillation (120-130 °C bath) |
Enables straightforward, solvent-free purification via vacuum distillation, ensuring high-purity precursor material for sensitive pharmaceutical or energetic applications.
Despite containing the energy-dense furoxan ring, DFD is insensitive to 40 J of mechanical impact when tested using an OZM BAM Fall Hammer BFH-10 [1]. This is a critical differentiator compared to downstream energetic derivatives like 3,3′-azobis-dinitro furoxan, which exhibit tremendous mechanical sensitivity that limits their bulk handling and transport [1].
| Evidence Dimension | Impact Sensitivity (BAM Fall Hammer) |
| Target Compound Data | DFD (Insensitive to 40 J impact) |
| Comparator Or Baseline | Advanced energetic furoxans (Highly sensitive, often < 5 J impact threshold) |
| Quantified Difference | Complete insensitivity at 40 J vs. extreme sensitivity |
| Conditions | OZM BAM Fall Hammer BFH-10 mechanical impact testing |
Guarantees safe transport, storage, and large-scale reactor loading, drastically reducing the safety infrastructure required prior to downstream functionalization.
DFD demonstrates highly favorable solubility in polar organic solvents, particularly tetrahydrofuran (THF) and dichloromethane (DCM)[1]. This liquid-like processability in standard solvents allows for seamless integration into continuous flow or large-batch reactors for functional group transformations (e.g., ester to amide conversions), whereas more rigid or polymeric furoxan derivatives often require restrictive, high-boiling solvents like DMSO or DMF [1].
| Evidence Dimension | Solubility and Reaction Medium Fit |
| Target Compound Data | DFD (Highly soluble in THF and DCM) |
| Comparator Or Baseline | Rigid/polymeric furoxans (Require DMSO/DMF) |
| Quantified Difference | Enables reactions in easily removable, low-boiling solvents (THF/DCM) |
| Conditions | Standard multikilogram batch synthesis and purification workflows |
Reduces solvent removal costs and prevents product degradation during post-reaction workup.
DFD is a highly effective starting material for synthesizing furoxan-nicorandil derivatives and other NO-donating hybrid drugs. Its high solubility in THF and safe distillation profile allow pharmaceutical manufacturers to cleanly convert the diethyl ester groups into amides or alcohols, ensuring high-purity active pharmaceutical ingredients without the risk of thermal degradation during intermediate isolation[1].
For defense and aerospace contractors, DFD serves as a critical, mechanically insensitive (40 J threshold) intermediate. It can be safely stockpiled and transported before being subjected to amination or nitration to produce powerful, highly sensitive explosives like bifuroxans or azidofuroxans, effectively decoupling bulk precursor handling from explosive manufacturing hazards [2].
In general heterocyclic synthesis, DFD's stability below 200 °C makes it an excellent candidate for elevated-temperature 1,3-dipolar cycloadditions and furazan ring formations. Its compatibility with standard low-boiling solvents (DCM, THF) streamlines product recovery and scale-up compared to using unstable, highly reactive nitrile oxides directly [1].